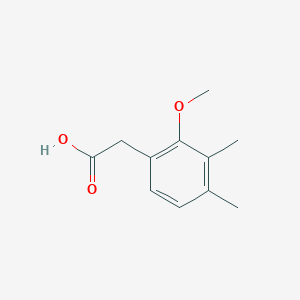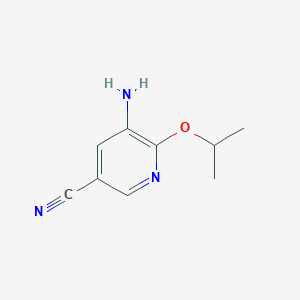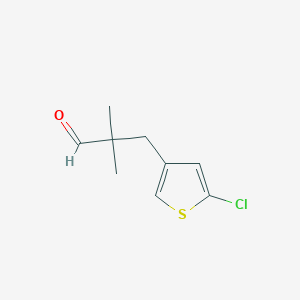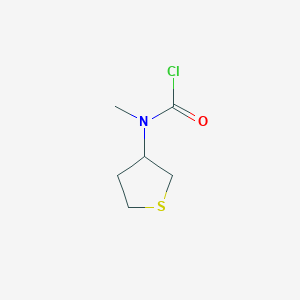
N-Methyl-N-(thiolan-3-YL)carbamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(thiolan-3-YL)carbamoyl chloride typically involves the reaction of N-methylthiolan-3-amine with phosgene or its derivatives under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(thiolan-3-YL)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions include various carbamates and amides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
N-Methyl-N-(thiolan-3-YL)carbamoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl-N-(thiolan-3-YL)carbamoyl chloride involves its reactivity towards nucleophiles, leading to the formation of carbamate or amide bonds. This reactivity is due to the presence of the carbamoyl chloride functional group, which is highly electrophilic and readily reacts with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-phenylcarbamoyl chloride: Similar in structure but with a phenyl group instead of a thiolan ring.
Dimethylcarbamoyl chloride: Contains two methyl groups instead of a thiolan ring.
Uniqueness
N-Methyl-N-(thiolan-3-YL)carbamoyl chloride is unique due to the presence of the thiolan ring, which imparts distinct reactivity and stability compared to other carbamoyl chlorides. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C6H10ClNOS |
|---|---|
Molecular Weight |
179.67 g/mol |
IUPAC Name |
N-methyl-N-(thiolan-3-yl)carbamoyl chloride |
InChI |
InChI=1S/C6H10ClNOS/c1-8(6(7)9)5-2-3-10-4-5/h5H,2-4H2,1H3 |
InChI Key |
HQHHZULCRNMQEA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCSC1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


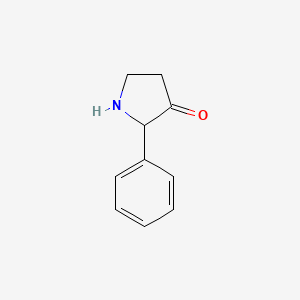
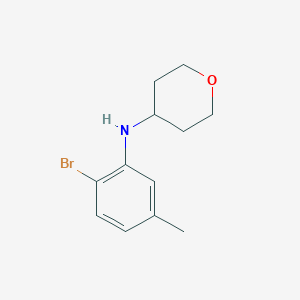
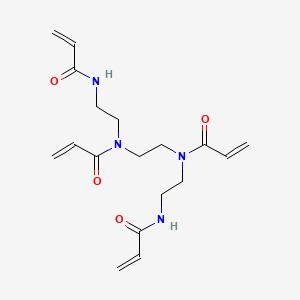
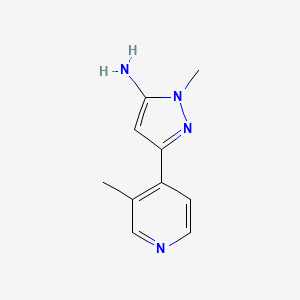

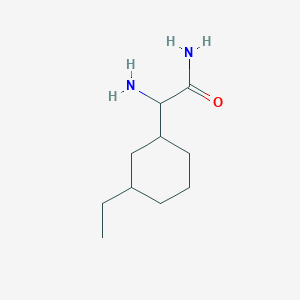
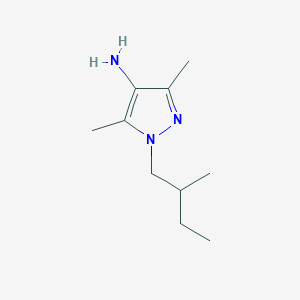
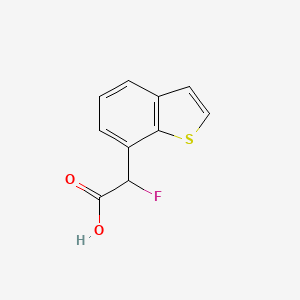
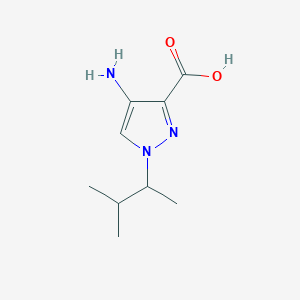
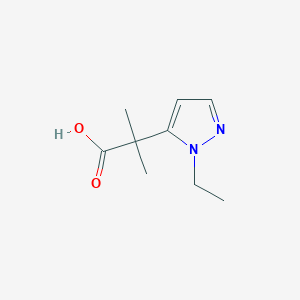
![2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13309199.png)
